molecular formula C26H24ClN3O3S B2837779 3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 866844-32-8

3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline

Cat. No.: B2837779
CAS No.: 866844-32-8
M. Wt: 494.01
InChI Key: ZGBDMHVCNYKFNZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline is a useful research compound. Its molecular formula is C26H24ClN3O3S and its molecular weight is 494.01. The purity is usually 95%.
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Scientific Research Applications

Cognitive Enhancement and Receptor Antagonism

A notable compound, SB-399885, has been identified as a potent and selective antagonist of the 5-HT6 receptor. It has shown promising results in enhancing cognitive functions in aged rat models through water maze and novel object recognition tests. The compound's effectiveness is linked to its ability to increase extracellular acetylcholine levels in the rat medial prefrontal cortex, suggesting a potential therapeutic utility for cognitive deficits observed in Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).

Antimicrobial and Enzyme Inhibition

Research has extended into the synthesis of novel derivatives, such as quinazolinone and triazole compounds, which exhibit antimicrobial activities. These compounds have been synthesized through various chemical reactions and tested against different microorganisms, showing good to moderate antimicrobial activities (O. M. Habib et al., 2013). Additionally, sulfonamides incorporating 1,3,5-triazine motifs have been explored for their antioxidant and enzyme inhibitory properties, particularly against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are relevant to diseases like Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).

Antitumor Agents

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Certain derivatives have demonstrated significant biological activity, comparable to known control substances like gefitinib, highlighting their potential as antitumor agents (Wen Li et al., 2020).

Photo-induced Electron Transfer

Studies on naphthalimides with piperazine substituent have uncovered their luminescent properties and potential for photo-induced electron transfer, which could be applicable in the development of new materials for electronic and photonic devices (Jiaan Gan et al., 2003).

Crystal Structure and Hirshfeld Surface Analysis

Research into the crystal structure, Hirshfeld surface analysis, and density functional theory calculations of novel piperazine derivatives has provided insights into the molecular interactions and reactivity of these compounds, which is valuable for the design of new materials and drugs (K. Kumara et al., 2017).

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-33-21-10-11-24-23(17-21)26(25(18-28-24)34(31,32)22-8-3-2-4-9-22)30-14-12-29(13-15-30)20-7-5-6-19(27)16-20/h2-11,16-18H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBDMHVCNYKFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.